molecular formula C10H10O3 B6171263 3-oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione CAS No. 2445793-20-2

3-oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione

Cat. No. B6171263
CAS RN: 2445793-20-2
M. Wt: 178.2
InChI Key:
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Description

“3-oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione” is a chemical compound with the molecular formula C10H10O3 . It is a complex organic molecule that falls under the category of tetracyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient method to prepare enantiomerically pure 8-oxabicyclo [3.2.1]octanes via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates has been reported . The resultant compounds could then undergo interrupted Nazarov cyclization .


Molecular Structure Analysis

The molecular structure of “3-oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione” is complex due to its tetracyclic nature . The exact structure would require more specific information or advanced analytical techniques to determine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione involves the cyclization of a precursor compound containing a cyclohexene ring and a carbonyl group. The cyclization reaction is carried out under acidic conditions to form the tetracyclic ring system. The carbonyl group is then oxidized to form the 2,4-dione moiety.", "Starting Materials": [ "Cyclohexene", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Cyclohexene is reacted with acetic anhydride in the presence of sulfuric acid to form the acetylated cyclohexene intermediate.", "The acetylated cyclohexene intermediate is then treated with sodium hydroxide to deprotonate the carbonyl group and form the enolate intermediate.", "The enolate intermediate undergoes intramolecular cyclization under acidic conditions to form the tetracyclic ring system.", "The resulting compound is then oxidized with hydrogen peroxide to form the 2,4-dione moiety." ] }

CAS RN

2445793-20-2

Product Name

3-oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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